The compound can be sourced from various suppliers specializing in biochemical reagents, such as Megazyme and Benchchem. It is classified under the category of nitrophenyl glycosides, which are utilized in enzyme activity assays due to their colorimetric properties. The molecular formula for 2-nitrophenyl β-D-xylobioside is C₁₆H₂₁N₁O₁₁, with a molecular weight of 403.3 g/mol .
The synthesis of 2-nitrophenyl β-D-xylobioside typically involves the acetylation of xylobiose derivatives. Common reagents used in this process include acetic anhydride and pyridine, along with nitrophenol for introducing the nitro group. The general synthetic route can be summarized as follows:
While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis procedures typically involves optimizing reaction conditions and using industrial-grade reagents .
The molecular structure of 2-nitrophenyl β-D-xylobioside features a nitrophenyl group attached to a xylobiose moiety. The structural representation can be depicted as follows:
The compound has a melting point ranging from 113°C to 115°C and a density of approximately 1.65 g/cm³ . Its stability is notable, remaining viable for over ten years under recommended storage conditions (below -10°C) .
2-Nitrophenyl β-D-xylobioside can undergo several chemical reactions:
Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, and palladium catalysts or sodium borohydride for reduction .
The mechanism of action for 2-nitrophenyl β-D-xylobioside primarily involves its interaction with glycosidases, particularly β-xylosidase. Upon enzymatic cleavage of the acetyl groups by esterases, the active xylobiose moiety is released. The nitrophenyl group can undergo reduction or substitution reactions, which may alter its interaction with biological targets involved in carbohydrate metabolism and signal transduction pathways .
Key physical properties include:
Chemical properties indicate that it is stable under appropriate storage conditions but reactive under specific chemical environments (e.g., hydrolysis) .
2-Nitrophenyl β-D-xylobioside has diverse applications in scientific research:
2-Nitrophenyl β-D-xylobioside (2-NP-X2) serves as a critical chromogenic substrate for dissecting the catalytic mechanisms of GH30 enzymes, which include both bacterial (subfamily GH30-8) and fungal (subfamily GH30-7) xylanases. These enzymes hydrolyze the β-1,4-glycosidic bond adjacent to 4-O-methyl-D-glucuronic acid (MeGlcA) appendages in glucuronoxylan. Unlike reducing-sugar assays, 2-NP-X2 releases yellow 2-nitrophenol upon cleavage, enabling real-time kinetic measurements. Studies show GH30 enzymes exhibit absolute dependence on MeGlcA for activity on natural polymers, a specificity mirrored in their ability to hydrolyze 2-NP-X2 only when the substrate's structure accommodates conserved active-site residues (e.g., Arg46 in Talaromyces cellulolyticus Xyn30B) [4]. The kcat for 2-NP-X2 hydrolysis by bacterial β-xylosidases (e.g., 0.044 s−1 in Clostridium boliviensis GH43-like enzyme) is significantly lower than for fungal bifunctional enzymes, reflecting mechanistic divergence [10].
Table 1: Kinetic Parameters of 2-NP-X2 Hydrolysis by Representative Enzymes
Enzyme Source | kcat (s−1) | Km (mM) | Specificity Constant (kcat/Km, M−1s−1) |
---|---|---|---|
Bacillus pumilus Xylanase | 2.29 | 0.38 | 6,026 |
Selenomonas ruminantium β-Xylosidase | 0.24 (for 4-NP-X2) | 0.50 | 480 |
Clostridium boliviensis GH43-like | 0.044 | Not reported | Low |
2-NP-X2 enables precise differentiation of endo- versus exo-acting xylanases. Endo-xylanases (e.g., GH10, GH11) hydrolyze internal glycosidic bonds in xylan backbones, cleaving 2-NP-X2 at the aglycone bond to release 2-nitrophenol and xylobiose. HPLC analyses confirm that enzymes like Bacillus pumilus xylanase exclusively cleave the ether bond between 2-nitrophenol and xylobiose in 2-NP-X2, without further degradation of xylobiose—validating its endo-mode action [9]. In contrast, exo-acting β-xylosidases (e.g., GH43) hydrolyze xylobiose or short xylooligosaccharides processively from the non-reducing end, showing minimal activity on 2-NP-X2. The 190-fold higher activity of Bacillus pumilus xylanase on oNP-X4 versus oNP-X2 further underscores the preference of endo-enzymes for longer oligomers [9].
2-NP-X2 is pivotal for identifying bifunctional enzymes like GH30-7 xylanases, which combine endo-glucuronoxylanase and exo-xylobiohydrolase activities. Talaromyces cellulolyticus Xyn30B first hydrolyzes glucuronoxylan endo-wise to generate acidic xylooligosaccharides (e.g., MeGlcA2Xyln). Subsequently, it acts as an exo-xylobiohydrolase, releasing xylobiose (Xyl2) from the non-reducing ends of oligosaccharides. 2-NP-X2 hydrolysis assays revealed this dual activity, as Xyn30B cleaves the substrate to yield xylobiose and 2-nitrophenol, followed by slow transglycosylation to form xylotetraose/xylohexaose [4]. This contrasts with monofunctional GH30-8 enzymes, which lack significant exo-activity.
Table 2: Functional Characterization of Bifunctional GH30-7 Xylanases Using 2-NP-X2
Activity Type | Catalytic Action | Products from 2-NP-X2 | Evidence |
---|---|---|---|
Endo-glucuronoxylanase | Cleaves β-1,4-xylan backbone near MeGlcA | 2-Nitrophenol + Xylobiose | HPLC product profiling |
Exo-xylobiohydrolase | Releases xylobiose from non-reducing ends | Xylobiose (from XOS hydrolysis) | Transglycosylation products (xylotetraose, xylohexaose) |
The active site topology governing 2-NP-X2 recognition diverges between bacterial and fungal xylanases:
Table 3: Active Site Structural Motifs Influencing 2-NP-X2 Recognition
Enzyme Family | Representative Enzyme | Key Subsites | Critical Residues | Role in 2-NP-X2 Binding |
---|---|---|---|---|
GH30-8 (Bacterial) | EcXynA | -1 (MeGlcA binding), +1 | Arg293 (MeGlcA anchor) | Binds carboxyl group; strain induction |
GH30-7 (Fungal) | Xyn30B | -1, +1, +2 (aglycone site) | Asn93 (β2–α2 loop) | Positions aglycone via H-bonding |
GH43-like | CbE1Xyn43-l | -1, +1, +2 | Asp74 (catalytic base), Glu240 | Hydrolyzes X3+ substrates only |
Mutagenesis studies highlight conserved residues essential for MeGlcA recognition during 2-NP-X2 hydrolysis:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3